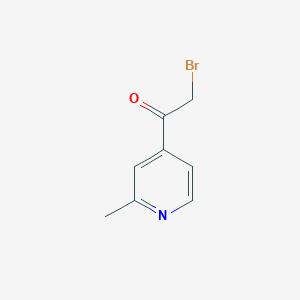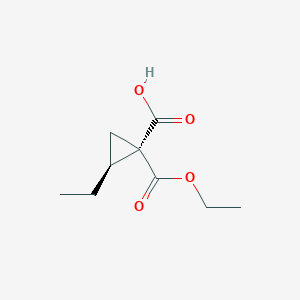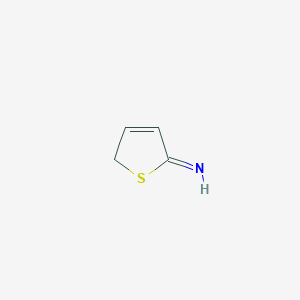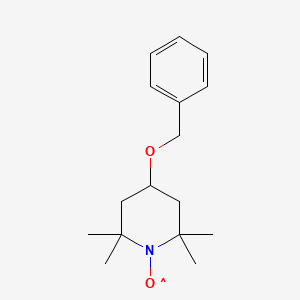
3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that contains both piperidine and pyrazine rings. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of the piperidine ring, a six-membered heterocycle with one nitrogen atom, and the pyrazine ring, a six-membered heterocycle with two nitrogen atoms, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method is the cyclization of pyrazine-2-carboxylic acid with 4-methylpiperidine under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as acetic acid or sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazine ring.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid: Similar structure but contains a piperazine ring instead of a piperidine ring.
2-(4-Methylpiperidin-1-yl)pyrazine: Lacks the carboxylic acid group.
4-Methylpiperidine-1-carboxylic acid: Contains only the piperidine ring without the pyrazine ring.
Uniqueness
3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid is unique due to the combination of the piperidine and pyrazine rings, along with the carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-(4-methylpiperidin-1-yl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-8-2-6-14(7-3-8)10-9(11(15)16)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
InChI Key |
IRGAMPXEOBOXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)




![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)



